molecular formula C17H17FN2O2S2 B2789576 2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896344-21-1

2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2789576
CAS No.: 896344-21-1
M. Wt: 364.45
InChI Key: MWVGFKOBGKRFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrobenzo[b]thiophene carboxamide class, characterized by a bicyclic core with a carboxamide group at position 3 and a substituted acetamido chain at position 2. The acetamido side chain contains a (4-fluorophenyl)thio moiety, which introduces electron-withdrawing and lipophilic properties.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S2/c18-10-5-7-11(8-6-10)23-9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)24-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVGFKOBGKRFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a fluorophenyl group and a thiophene ring, suggesting various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN2O2S2C_{18}H_{19}FN_2O_2S_2, with a molecular weight of 367.48 g/mol. The presence of the fluorophenyl and thiophene moieties is significant for its biological interactions.

Property Value
Molecular FormulaC₁₈H₁₉FN₂O₂S₂
Molecular Weight367.48 g/mol
IUPAC Name2-[[2-(4-fluorophenyl)thio]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Anticancer Activity

Recent studies have indicated that compounds featuring similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown moderate to high anticancer activity due to their ability to inhibit cancer cell proliferation while maintaining low cytotoxicity in normal cells . The specific activity of this compound against various cancer cell lines remains to be fully characterized.

Antimicrobial Properties

Compounds with thiophene structures have demonstrated notable antimicrobial activities against a range of pathogens. Research has suggested that the incorporation of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy of these compounds by increasing their lipophilicity and ability to penetrate microbial membranes.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For example, the binding affinity to certain proteins can alter their activity and subsequently influence various biological pathways. Detailed studies are required to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

The SAR studies for related compounds indicate that modifications in the thiophene ring and the introduction of halogen substituents can significantly enhance biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring has been correlated with increased potency against certain cancer cell lines.
  • Thioether Linkage : The thioether linkage appears crucial for maintaining structural integrity and enhancing biological interactions.

Case Studies and Research Findings

  • Anticancer Screening : A study evaluated a series of thiophene derivatives for their anticancer activity against various human cancer cell lines. Results indicated that derivatives with similar structural motifs to our compound showed promising results in inhibiting cell growth .
  • Antimicrobial Evaluation : Another investigation focused on thiazole derivatives where modifications similar to those in our compound led to enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and bioavailability of this compound. Such studies would provide insights into its therapeutic potential and safety profile.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H19FN2O2S2C_{18}H_{19}FN_{2}O_{2}S_{2} and a molecular weight of approximately 378.5 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core with a fluorophenyl thioacetamido substituent, which contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry Applications

1. RORγt Modulation

Recent studies have identified derivatives of 2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide as potent modulators of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation. These compounds have shown promise in treating autoimmune diseases by inhibiting Th17 cell differentiation .

2. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving related thiophene derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus using the agar well diffusion method .

Pharmacological Insights

1. Mechanism of Action

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within biological pathways. Preliminary studies suggest that it may bind to targets involved in inflammatory responses, potentially altering their activity and providing therapeutic benefits in inflammatory diseases .

2. In Vitro Characterization

In vitro studies have characterized the solubility and stability of related compounds under various pH conditions. These findings are critical for understanding the pharmacokinetics of the compound and its potential for systemic use .

Case Studies

1. Autoimmune Disease Models

In experimental models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), derivatives of this compound were shown to reduce disease severity. These findings indicate its potential as a therapeutic agent for conditions characterized by excessive immune responses .

2. Antifungal Activity

Another study evaluated the antifungal properties of related compounds against phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity compared to conventional antifungal agents, suggesting a new avenue for agricultural applications .

Data Table: Comparative Analysis of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundRORγt ModulatorTh17 Cell Differentiation
Similar Thiophene DerivativeAntimicrobialE. coli, S. aureus
Related CompoundAntifungalPhytopathogenic Fungi

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibition

  • IIId : Demonstrated 60% AChE inhibition at 2.6351 mM in Wistar rats, surpassing donepezil (40%) due to hydrogen bonding with Phe288 via the amide linker .
  • Target Compound : Predicted activity depends on the (4-fluorophenyl)thio group’s ability to stabilize interactions with AChE’s peripheral anionic site.

AMPA Receptor Modulation

  • JAMI1001A : Acts as a positive allosteric modulator of AMPA receptors. The trifluoromethyl-pyrazole moiety enhances binding to the receptor’s allosteric site .

Antibacterial Activity

  • Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-... (Compound ) : The benzoimidazole-thioether group may disrupt bacterial cell membranes, though specific data is lacking.

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in IIId) improve AChE inhibition, while hydrophobic groups (e.g., benzyl in IIIb) reduce solubility but increase membrane penetration .
  • Fluorine in the target compound may balance lipophilicity and metabolic stability .

Linker Importance :

  • The acetamido chain’s length and flexibility critically influence receptor binding. For example, the rigid piperazine in IIId optimizes AChE interaction .

Therapeutic Versatility: Minor structural changes shift activity between AChE inhibition (IIId) and AMPA modulation (JAMI1001A), highlighting the scaffold’s adaptability .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the tetrahydrobenzo[b]thiophene core via cyclization of substituted thiophene precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Introduction of the (4-fluorophenyl)thioacetamido group via nucleophilic substitution or coupling reactions. Thiourea derivatives or activated thiol intermediates are often used, with temperature control (40–60°C) to minimize side reactions .
  • Step 3: Carboxamide functionalization at position 3 using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane .

Optimization Strategies:

  • Solvent Selection: DMF enhances solubility of intermediates, while DMSO improves reaction rates for sulfur-containing groups .
  • Purification: Reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (methanol/ethanol) ensures >95% purity .

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR Spectroscopy: Assigns proton and carbon environments (e.g., δ 7.2–7.4 ppm for fluorophenyl protons, δ 170–175 ppm for carboxamide carbonyl) .
  • LC-MS/HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 405.1) and fragmentation patterns .
  • HPLC: Quantifies purity (>98% achieved via C18 columns with UV detection at 254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.